molecular formula C17H24ClN3O2 B1667328 BMY-27709 CAS No. 99390-76-8

BMY-27709

Cat. No.: B1667328
CAS No.: 99390-76-8
M. Wt: 337.8 g/mol
InChI Key: SQQXDSFKORQHET-GRYCIOLGSA-N
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Description

BMY-27709 is an inhibitor of influenza virus growth. This compound has an IC50 of 3-8 microM for A/WSN/33 virus growth in a multicycle replication assay and is active against all H1 and H2 subtype viruses tested. However, this compound was found to be inactive against H3 subtype viruses, as well as influenza B/Lee/40 virus. This compound was also found to act against H1 and H2 viruses early in infection, suggesting that the target for inhibition is the hemagglutinin protein.

Properties

CAS No.

99390-76-8

Molecular Formula

C17H24ClN3O2

Molecular Weight

337.8 g/mol

IUPAC Name

N-[(2S,6R,9aR)-6-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-2-yl]-4-amino-5-chloro-2-hydroxybenzamide

InChI

InChI=1S/C17H24ClN3O2/c1-10-3-2-4-12-7-11(5-6-21(10)12)20-17(23)13-8-14(18)15(19)9-16(13)22/h8-12,22H,2-7,19H2,1H3,(H,20,23)/t10-,11+,12-/m1/s1

InChI Key

SQQXDSFKORQHET-GRYCIOLGSA-N

Isomeric SMILES

C[C@@H]1CCC[C@H]2N1CC[C@@H](C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Canonical SMILES

CC1CCCC2N1CCC(C2)NC(=O)C3=CC(=C(C=C3O)N)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-amino-5-chloro-2-hydroxy-N-(octahydro-6-methyl-2H-quinolizin-2yl)benzamide
BRL 20627
BRL-20627

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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